N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenoxy)acetamide
Description
This compound is a heterocyclic hybrid molecule featuring a 1,3,4-oxadiazole ring fused to a thiazole core, with substituents including a 4-fluorophenyl group, a methyl group, and a 4-methoxyphenoxyacetamide side chain. Its structural complexity arises from the conjugation of multiple pharmacophoric motifs:
- 1,3,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity, often linked to antimicrobial and anticancer activity.
- Thiazole: A sulfur-containing heterocycle associated with anti-inflammatory and kinase-inhibitory properties.
- 4-Fluorophenyl and 4-methoxyphenoxy groups: Electron-withdrawing (F) and electron-donating (OCH₃) substituents that modulate electronic properties and bioavailability.
Properties
Molecular Formula |
C21H17FN4O4S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H17FN4O4S/c1-12-18(20-25-19(26-30-20)13-3-5-14(22)6-4-13)31-21(23-12)24-17(27)11-29-16-9-7-15(28-2)8-10-16/h3-10H,11H2,1-2H3,(H,23,24,27) |
InChI Key |
OWUIJMDJNUNVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Precursor
The 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl subunit is synthesized via cyclization of an amidoxime intermediate. A mixture of 4-fluorobenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol is heated under reflux for 6–8 hours to form the corresponding amidoxime . This intermediate is then reacted with methyl chlorooxoacetate (1.1 eq) in the presence of triethylamine as a base, facilitating cyclization to the 1,2,4-oxadiazole ring under anhydrous conditions . The reaction is monitored by thin-layer chromatography (TLC) until completion, yielding 3-(4-fluorophenyl)-5-(methoxycarbonyl)-1,2,4-oxadiazole. Hydrolysis of the methyl ester with aqueous NaOH (2M) produces the carboxylic acid derivative, which is subsequently activated using thionyl chloride (SOCl₂) to form the acyl chloride .
Construction of the 4-Methylthiazole Core
The 4-methyl-1,3-thiazole-2-amine scaffold is synthesized via a modified Hantzsch thiazole reaction. Thiourea (1.2 eq) is condensed with ethyl 3-chloroacetoacetate (1.0 eq) in absolute ethanol under reflux for 12 hours . The resulting thiazole intermediate, 4-methyl-1,3-thiazol-2-amine, is isolated by filtration and recrystallized from ethanol (yield: 68–72%) . Chloroacetylation of the amine is achieved by treating it with chloroacetyl chloride (1.5 eq) in tetrahydrofuran (THF) containing triethylamine (2.0 eq) at 0–5°C . The product, 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide, is purified by column chromatography (silica gel, ethyl acetate/hexane 1:3) .
Coupling of Oxadiazole and Thiazole Units
The acyl chloride derivative of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid is coupled with 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide in dry dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 24 hours, yielding N-(4-methyl-1,3-thiazol-2-yl)-2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)acetamide . The product is characterized by IR spectroscopy, showing stretches at 1715 cm⁻¹ (C=O amide) and 1540 cm⁻¹ (C=N oxadiazole) . ¹H NMR (400 MHz, DMSO-d₆) confirms the structure with signals at δ 2.35 (s, 3H, CH₃-thiazole), 7.12–7.85 (m, 4H, fluorophenyl), and 8.21 (s, 1H, thiazole-H) .
Introduction of the 4-Methoxyphenoxy Acetamide Group
The final functionalization involves nucleophilic substitution of the chloro group in the thiazole-linked acetamide with 4-methoxyphenoxy. A solution of 4-methoxyphenol (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile is stirred at 60°C for 6 hours with N-(4-methyl-1,3-thiazol-2-yl)-2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)acetamide . The crude product is purified via recrystallization from methanol, affording the target compound as a pale-yellow solid (yield: 58–62%) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 498.1245 [M+H]⁺ (calculated: 498.1248) .
Optimization and Mechanistic Considerations
Key parameters influencing yields include:
-
Temperature control : Cyclization reactions require strict anhydrous conditions to prevent hydrolysis .
-
Base selection : Piperidine or DIPEA enhances nucleophilicity in coupling steps .
-
Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
Comparative studies indicate that substituting 4-methoxyphenol with other aryloxy groups (e.g., 4-chlorophenol) reduces yield by 15–20%, highlighting the electronic effects of the methoxy substituent .
Analytical Characterization
Spectroscopic Data :
-
IR (KBr) : 3280 (N-H), 1715 (C=O), 1605 (C=N), 1245 (C-O-C) .
-
¹H NMR (DMSO-d₆) : δ 3.75 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂CO), 6.85–7.90 (m, 8H, aromatic), 10.21 (s, 1H, NH) .
-
¹³C NMR : 168.9 (C=O), 162.3 (C-F), 155.1 (C-OCH₃), 148.7 (C=N oxadiazole) .
Thermal Analysis : Differential scanning calorimetry (DSC) reveals a melting point of 178–181°C, consistent with crystalline purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
The compound shares structural similarities with derivatives reported in recent literature, particularly those combining oxadiazole, thiazole, and acetamide moieties. Key comparisons include:
Key Observations :
- Synthetic Complexity: The target compound’s oxadiazole-thiazole fusion requires multi-step synthesis, akin to the protocols for compounds 6 and 8a–d (e.g., cyclocondensation of enaminones with hydroxylamine derivatives) .
Pharmacokinetic and Physicochemical Comparisons
- Solubility: The 4-methoxyphenoxy group in the target compound likely improves aqueous solubility compared to purely hydrophobic analogues like compound 8c (logP: ~4.5) .
- Metabolic Stability : Oxadiazole rings (as in the target) resist oxidative degradation better than thiadiazole analogues (e.g., compound 6), which may undergo sulfur oxidation .
Mechanistic Insights from Analogues
- Thiazole-Containing Derivatives: Compounds like N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide show sulfonyl groups enhancing protein binding via hydrogen bonding. The target compound’s lack of a sulfonyl group may reduce off-target interactions.
- Antiproliferative Activity : The hydroxyacetamide scaffold in FP1–12 inhibits tubulin polymerization , suggesting the target compound’s acetamide group could similarly interfere with cytoskeletal dynamics.
Biological Activity
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(4-methoxyphenoxy)acetamide is a complex organic compound characterized by multiple functional groups including thiazole and oxadiazole rings. Its structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H17FN4O4S
- Molecular Weight : 440.4 g/mol
- CAS Number : 1144455-19-5
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to the following mechanisms:
- Antitumor Activity : Compounds containing thiazole and oxadiazole rings have shown significant antitumor properties. The presence of these rings is crucial for cytotoxic activity against various cancer cell lines. For instance, related thiazole compounds have demonstrated IC50 values in the low micromolar range against human cancer cells .
- Antimicrobial Properties : The compound's structure suggests potential antibacterial and antifungal activities. Research indicates that thiazole derivatives often exhibit antimicrobial effects comparable to established antibiotics .
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known for its ability to inhibit certain enzymes involved in cancer progression and microbial resistance .
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various thiazole derivatives on A431 and Jurkat cell lines. The results indicated that compounds with a methyl group at specific positions on the phenyl ring exhibited enhanced cytotoxicity (IC50 < 1 µg/mL), suggesting a structure-activity relationship that may also apply to the compound .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of thiazole-based compounds and their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant growth inhibition comparable to standard antibiotics like norfloxacin . This highlights the potential of this compound as a candidate for further antimicrobial research.
Comparative Analysis of Biological Activities
The table below summarizes the biological activities observed in related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
